5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride
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Overview
Description
5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of pentanoic acid, where the amino group is dimethylated and the compound is in its hydrochloride salt form. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride typically involves the reaction of 4-methylpentanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobutyric acid;hydrochloride: Similar in structure but with a shorter carbon chain.
5-Methylamino-pentanoic acid;hydrochloride: Similar but with a methylamino group instead of a dimethylamino group.
Uniqueness
5-(Dimethylamino)-4-methylpentanoic acid;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its reactivity and binding affinity, making it valuable in various applications.
Properties
IUPAC Name |
5-(dimethylamino)-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(6-9(2)3)4-5-8(10)11;/h7H,4-6H2,1-3H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVZIYLKXTORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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